4-[(3-Nitrobenzoyl)oxy]benzoic acid
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Overview
Description
4-[(3-Nitrobenzoyl)oxy]benzoic acid is an aromatic compound characterized by the presence of a nitro group and a benzoic acid moiety It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation; bromine (Br2) in the presence of a Lewis acid for bromination.
Major Products Formed
Reduction: 4-[(3-Aminobenzoyl)oxy]benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(3-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the ester linkage.
4-Nitrobenzoic acid: Similar structure but lacks the ester linkage.
4-Hydroxybenzoic acid: Precursor in the synthesis of 4-[(3-Nitrobenzoyl)oxy]benzoic acid.
Properties
CAS No. |
89882-93-9 |
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Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(3-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-4-6-12(7-5-9)21-14(18)10-2-1-3-11(8-10)15(19)20/h1-8H,(H,16,17) |
InChI Key |
DGIHPDSFWBERST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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